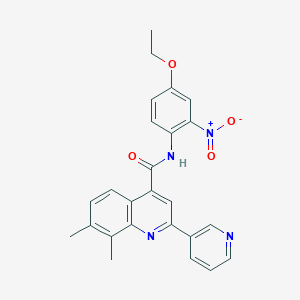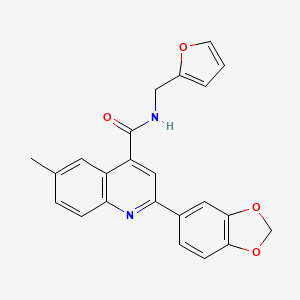
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide (ENQ) is a compound that has been extensively studied in recent years due to its potential applications in scientific research. ENQ is a quinolinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but studies have suggested that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide may act as a DNA intercalator, binding to the DNA of cancer cells and disrupting their ability to divide and replicate. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide exhibits potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide for use in lab experiments is its potent activity against cancer cells. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is in the development of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide-based cancer therapies, which could potentially be used to treat a range of different cancer types. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide and to identify any potential side effects or toxicity issues. Finally, there is also potential for the development of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide-based therapies for other diseases, such as Alzheimer's and Parkinson's disease, based on its potent antioxidant activity.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies in recent years due to its potential applications in a variety of research fields. One of the most promising areas of research for N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is in the field of cancer research. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study as a potential cancer therapy.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-4-33-18-8-10-21(23(12-18)29(31)32)28-25(30)20-13-22(17-6-5-11-26-14-17)27-24-16(3)15(2)7-9-19(20)24/h5-14H,4H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIUNNASDXXSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)


![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)

![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)
![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
![8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)
![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![8-chloro-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4162398.png)